molecular formula C8H11ClO B13271007 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13271007
M. Wt: 158.62 g/mol
InChI Key: CFUWKKKRQJNJTI-QHHAFSJGSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₁ClO It is characterized by a cyclobutane ring substituted with a chloropropenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarbinol with thionyl chloride to form cyclobutyl chloride, which is then reacted with allyl chloride in the presence of a base to yield the desired compound. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Bases such as potassium carbonate or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base

Major Products Formed:

    Oxidation: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carboxylic acid

    Reduction: 1-(3-Chloroprop-2-en-1-yl)cyclobutan-1-ol

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde
  • 1-(3-Chloroprop-2-en-1-yl)cyclopentane-1-carbaldehyde
  • 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde

Comparison: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern and ring size Compared to similar compounds, it may exhibit different reactivity and biological activity due to the strain and conformational properties of the cyclobutane ring

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H11ClO/c9-6-2-5-8(7-10)3-1-4-8/h2,6-7H,1,3-5H2/b6-2+

InChI Key

CFUWKKKRQJNJTI-QHHAFSJGSA-N

Isomeric SMILES

C1CC(C1)(C/C=C/Cl)C=O

Canonical SMILES

C1CC(C1)(CC=CCl)C=O

Origin of Product

United States

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